molecular formula C13H17N3O2S B2999692 1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 1798029-28-3

1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No. B2999692
CAS RN: 1798029-28-3
M. Wt: 279.36
InChI Key: LGOSSTHOAKEBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one” is a complex organic compound. It belongs to the class of organic compounds known as n-acylpiperidines . These are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group linked to the nitrogen atom of a piperidine .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, involves various strategies. Some of the significant synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiophene ring attached to a piperidine ring via a carbonyl group . The InChI code for this compound is 1S/C9H13NS/c1-2-6-10 (7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 167.27 . It has a boiling point of 265.0±13.0 C at 760 mmHg . The compound is stored at a temperature of 4C, and it is protected from light .

Scientific Research Applications

Synthesis and Antitumor Potential

A study by Heba A. Elhady explores the synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones, which include compounds structurally related to 1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one, demonstrating potential anticancer effects. These compounds were synthesized and evaluated against human hepatocellular carcinoma cells, showcasing significant cytotoxic activity (Elhady, 2015).

Anticancer Activity of Piperazine Derivatives

Research by Sandeep Kumar et al. involved synthesizing derivatives, including structures analogous to this compound, which were evaluated for their anticancer properties. The study highlighted the synthesis of piperazine-2,6-dione derivatives showing significant activity against various cancer cell lines, underscoring the potential of these compounds in cancer treatment (Kumar et al., 2013).

Serotonin Receptor Antagonism

M. Amokhtari and colleagues synthesized Lu 29-066, a compound structurally similar to this compound, as a selective antagonist for serotoninergic 5-HT2 receptors. This study illustrates the application of such compounds in neurological research, particularly in understanding serotonin receptor functions (Amokhtari et al., 1999).

Antibacterial and Antifungal Activities

Ammar et al. conducted a study on imidazolidin-2-one derivatives, showing significant antibacterial and antifungal activities. This research underscores the potential of compounds like this compound in developing new antimicrobial agents (Ammar et al., 2016).

Novel Fluorescent pH Sensors

Dawei Cui and colleagues explored the synthesis of 4-Piperidine-naphthalimide derivatives, demonstrating their function as novel fluorescent pH sensors. This research indicates the broader applications of imidazolidin-2-one derivatives in chemical sensing and molecular probes, offering insight into intramolecular hydrogen bonding mechanisms (Cui et al., 2004).

Mechanism of Action

properties

IUPAC Name

1-(4-thiophen-2-ylpiperidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-12-14-5-8-16(12)13(18)15-6-3-10(4-7-15)11-2-1-9-19-11/h1-2,9-10H,3-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOSSTHOAKEBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.